4-aminopyridin-3-ol
Overview
Description
3-Hydroxy-4-aminopyridine: is an organic compound with the chemical formula C5H6N2O. It is a metabolite of dalfampridine, which is used as a potassium channel blocker in the treatment of multiple sclerosis . This compound is one of the isomeric amines of pyridine and is known for its role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-aminopyridine can be synthesized through several methods. One common approach involves the derivatization of 4-aminopyridine. The amino group in 4-aminopyridine reacts with 4-iodobenzoyl chloride under optimized conditions to introduce iodine, which can be quantified using ICP-MS . Another method involves the use of HPLC-ICP-MS for the quantitative metabolite profiling of pharmaceutical drugs, targeting the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of 3-Hydroxy-4-aminopyridine typically involves large-scale chemical synthesis using similar derivatization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like iodine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines and their derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Chemistry: 3-Hydroxy-4-aminopyridine is used as a model compound in the development of quantitative metabolite profiling methods for pharmaceutical drugs . It is also used in the synthesis of various bioactive molecules and intermediates .
Biology: In biological research, 3-Hydroxy-4-aminopyridine is studied for its role as a metabolite of dalfampridine and its interactions with biological systems .
Medicine: The compound is significant in medical research due to its involvement in the treatment of multiple sclerosis. It helps improve motor function by blocking potassium channels .
Industry: In the industrial sector, 3-Hydroxy-4-aminopyridine is used in the synthesis of various chemical intermediates and as a reagent in analytical chemistry .
Mechanism of Action
3-Hydroxy-4-aminopyridine exerts its effects by inhibiting voltage-gated potassium channels in the central nervous system. This inhibition helps maintain the transmembrane potential and prolongs the action potential, thereby improving neuronal conduction and motor function . The compound targets potassium channels exposed in demyelinated axons, which are common in multiple sclerosis patients .
Comparison with Similar Compounds
4-Aminopyridine: A precursor to 3-Hydroxy-4-aminopyridine, used as a potassium channel blocker.
3-Hydroxy-2-aminopyridine: Another isomeric amine of pyridine with similar chemical properties.
2-Hydroxy-4-aminopyridine: An isomer with different functional group positions, leading to varied chemical behavior.
Uniqueness: 3-Hydroxy-4-aminopyridine is unique due to its specific functional group arrangement, which allows it to participate in a wide range of chemical reactions and biological processes. Its role as a metabolite of dalfampridine and its applications in multiple sclerosis treatment further highlight its significance .
Properties
IUPAC Name |
4-aminopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKLFOUWUHPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-53-9 | |
Record name | 4-Amino-3-hydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINO-3-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxy-4-aminopyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?
A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.
Q2: What is the metabolic fate of Dalfampridine in the human body?
A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.
Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?
A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.